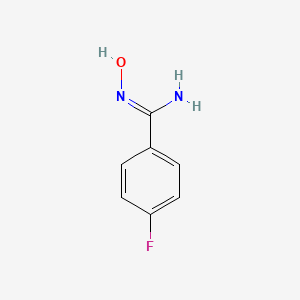

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

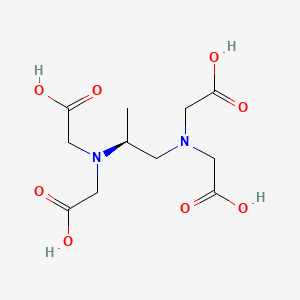

The synthesis of related compounds involves cyclization reactions and nucleophilic substitutions. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile through cyclization reactions . Another study reported the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to a nucleophilic substitution of the chlorine atom . These methods could potentially be adapted for the synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile by altering the starting materials and reaction conditions.

Molecular Structure Analysis

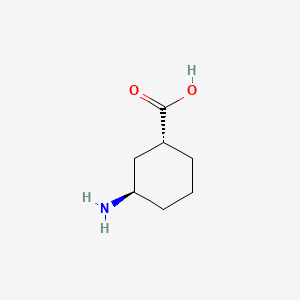

X-ray diffraction has been used to study the structure of related compounds . The detailed structural analysis of these compounds provides a basis for understanding the molecular structure of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile. The presence of substituents such as difluoromethyl and hydroxyl groups would influence the electronic properties and molecular geometry, which could be studied using similar methods.

Chemical Reactions Analysis

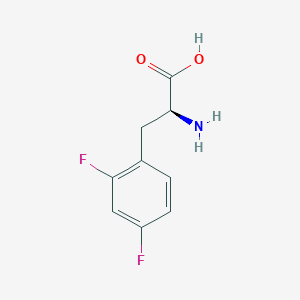

The reactivity of related compounds has been explored in the context of their interactions with other chemicals. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid was found to react specifically with primary amines . Although this does not directly pertain to 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, it suggests that the presence of electron-withdrawing groups such as difluoromethyl could affect the reactivity of the compound in chemical reactions.

Physical and Chemical Properties Analysis

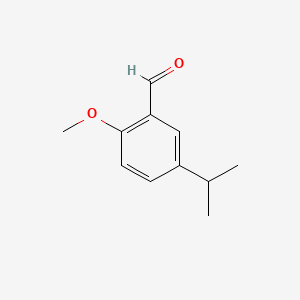

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, 13C NMR data was presented for the characterization of 2-chloro-5-fluoro-3-methylpyridine, a by-product in a related synthesis . Additionally, an integrated structural, functional, and ADMET analysis of 2-methoxy-4,6-diphenylnicotinonitrile was conducted, which included

Applications De Recherche Scientifique

-

Late-stage difluoromethylation

- Field : Chemistry

- Application : This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . It has benefited from the invention of multiple difluoromethylation reagents .

- Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Difluoromethylation of heterocycles

- Field : Organic Chemistry

- Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .

- Method : This review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years .

- Results : The selected examples focused on the design and catalytic mechanism as well as on the representative outcomes and applications .

Safety And Hazards

Orientations Futures

The field of difluoromethylation is a rapidly growing area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on developing new difluoromethylation reagents and methods, as well as exploring the potential uses of difluoromethylation in various fields .

Propriétés

IUPAC Name |

6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVISEAWMQRQWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426889 |

Source

|

| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |

CAS RN |

869942-32-5 |

Source

|

| Record name | 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.